6-Thiomorpholinonicotinonitrile

medicinal chemistry ADME CNS drug design

For CNS drug discovery teams, identifying building blocks with balanced blood-brain barrier permeability and polarity is a constant challenge. 6-Thiomorpholinonicotinonitrile directly addresses this with a logP of 1.57, offering a 0.87-unit increase in lipophilicity over its morpholine analog for enhanced passive CNS diffusion. - Ideal for synthesizing kinase inhibitors & GPCR modulators with improved brain exposure. - Thiomorpholine sulfur enables unique C-H···S interactions for selective target binding. - Supplied with ≥98% purity and full analytical validation for reproducible multi-step synthesis.

Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
Cat. No. B8770048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thiomorpholinonicotinonitrile
Molecular FormulaC10H11N3S
Molecular Weight205.28 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC=C(C=C2)C#N
InChIInChI=1S/C10H11N3S/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2
InChIKeyJUOXURYYMHFQKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Thiomorpholinonicotinonitrile Physicochemical Reference


6-Thiomorpholinonicotinonitrile (CAS 1042784-91-7) is a heterocyclic organic compound comprising a thiomorpholine moiety attached to a pyridine-3-carbonitrile core . It belongs to the class of nicotinonitrile derivatives, which are widely employed as building blocks in medicinal chemistry and chemical biology. The compound is characterized by a molecular formula of C10H11N3S, a molecular weight of 205.28 g/mol, and a logP of 1.57148, reflecting moderate lipophilicity . Its structural features enable diverse applications in the synthesis of kinase inhibitors, receptor modulators, and other bioactive molecules, making it a valuable scaffold for drug discovery and chemical probe development.

Sulfur heterocycle scaffold for CNS lead optimization studies
Higher TPSA supports balanced ADME profile tuning in kinase programs
Distinct H-bond interaction profile vs. oxygen analogs for chemical biology probes

Why 6-Thiomorpholinonicotinonitrile Substitutions Fail


In-class substitution of 6-Thiomorpholinonicotinonitrile with morpholine, piperidine, or pyrrolidine analogs is not straightforward due to marked differences in key physicochemical parameters that govern molecular recognition, solubility, and metabolic stability. The replacement of oxygen with sulfur (morpholine → thiomorpholine) increases lipophilicity (ΔlogP ≈ 0.87), alters hydrogen-bonding capacity, and can influence target engagement and off-target profiles [1]. Similarly, the thiomorpholine ring confers distinct steric and electronic properties compared to piperidine or pyrrolidine, impacting cellular permeability and in vivo behavior . Such differences are often magnified in structure-activity relationship (SAR) studies, where even subtle modifications can lead to significant changes in potency, selectivity, or toxicity. Therefore, rigorous experimental design requires the use of the exact compound to ensure reproducibility and meaningful data interpretation.

Lipophilicity

Replacing morpholine with thiomorpholine may significantly shift logP, altering permeability and target engagement profiles.

H-bonding

Sulfur vs. oxygen changes hydrogen-bond acceptor potential, affecting molecular recognition and off-target binding.

SAR outcomes

Steric and electronic differences vs. piperidine/pyrrolidine analogs may lead to divergent potency and selectivity, limiting direct scaffold swap.

6-Thiomorpholinonicotinonitrile: Quantitative Differentiation


Enhanced Lipophilicity for CNS Penetration

6-Thiomorpholinonicotinonitrile exhibits a logP of 1.57148, which is 0.87 units higher than that of its direct oxygen analog, 6-Morpholinonicotinonitrile (logP = 0.7) . This increase in lipophilicity is consistent with the replacement of oxygen by sulfur in the heterocyclic ring, and it predicts enhanced passive membrane permeability and potential for blood-brain barrier penetration. In a drug discovery context, this difference can be decisive for CNS-targeted programs, where optimal logP values typically range from 1 to 3.

Lipophilicity Increase
Data to verify
logP 1.57 vs. morpholine 0.7 (+0.87)
Supports CNS permeability screening
Calculated logP; experimental validation recommended
medicinal chemistry ADME CNS drug design lipophilicity

Polar Surface Area Advantage for Oral Bioavailability

The topological polar surface area (TPSA) of 6-Thiomorpholinonicotinonitrile is 65.22 Ų, substantially higher than that of its piperidine (39.92 Ų) and pyrrolidine (39.92 Ų) analogs . This 63% increase in PSA is attributable to the presence of both nitrogen and sulfur atoms in the thiomorpholine ring. Higher PSA generally correlates with improved aqueous solubility and reduced passive membrane permeability, which can be advantageous for oral bioavailability when balanced with lipophilicity (Lipinski's Rule of Five suggests PSA < 140 Ų for oral absorption). The thiomorpholine derivative thus occupies a middle ground—more lipophilic than morpholine but more polar than piperidine/pyrrolidine—offering a tunable profile for optimizing ADME properties.

Polar Surface Area
Data to verify
TPSA 65.2 Ų vs. piperidine/pyrrolidine 39.9 Ų (+63%)
Higher polarity may improve solubility and reduce non-specific binding
Calculated TPSA; confirm in vitro
ADME oral bioavailability solubility polar surface area

Hydrophilicity/Lipophilicity Balance vs. Morpholine

Class-level evidence from polymer science indicates that thiomorpholine-containing polymers are less hydrophilic than their morpholine counterparts, while thiomorpholine oxide derivatives are more hydrophilic [1]. This trend is expected to translate to small molecules like 6-Thiomorpholinonicotinonitrile, where the sulfur atom reduces hydrogen-bonding capacity and increases lipophilicity relative to the oxygen analog. In contrast, morpholine polymers provide high hydrophilicity and biocompatibility comparable to polyethylene glycol (PEG). For small molecule drug design, this means the thiomorpholine scaffold can be strategically employed to fine-tune solubility and permeability without introducing additional polar groups that might compromise target binding.

Hydrophilicity Trend
Class-level inference
Thiomorpholine less hydrophilic than morpholine (polymer evidence)
Supports interpretation of lipophilicity differences
Extrapolated from polymer studies; verify for small molecule
polymer chemistry drug delivery hydrophilicity thiomorpholine

Sulfur-Mediated Non-Covalent Interactions vs. Oxygen Analogs

Crystallographic studies on thiomorpholine derivatives reveal that the sulfur atom can participate in C-H···S hydrogen bonds and other weak interactions that are distinct from those of oxygen in morpholine [1]. For instance, in 4-(4-nitrophenyl)thiomorpholine, intermolecular C-H···O and C-H···S hydrogen bonds form centrosymmetric dimers [1]. Additionally, the hydrogen-bond basicity (pKHB) of thiomorpholine involves both the nitrogen and sulfur atoms as potential acceptors, whereas morpholine relies primarily on nitrogen and oxygen [2]. These subtle differences can influence molecular recognition, protein-ligand binding geometry, and crystal packing—all critical for drug design and material science.

Sulfur Interactions
Class-level inference
C-H···S and dual N/S acceptor sites vs. O-analogues
Supports exploration of sulfur-mediated binding selectivity
Crystallographic and pKHB evidence from thiomorpholine derivatives
structural biology crystallography molecular recognition hydrogen bonding

High Purity and Reliable Commercial Supply

6-Thiomorpholinonicotinonitrile is readily available from established chemical suppliers with guaranteed purity levels of 98% or higher, as verified by independent quality control (e.g., NMR, HPLC) . This level of purity and quality assurance is essential for generating reliable and reproducible data in biological assays and chemical synthesis. In contrast, some closely related analogs may be offered at lower purities or with less rigorous documentation, which can introduce variability and compromise experimental outcomes. The compound's CAS registry (1042784-91-7) and standardized nomenclature further facilitate accurate sourcing and cross-referencing across databases.

Purity & Supply
Data to verify
Supplier-reported ≥98% purity, standardized QC
Supports synthesis consistency and procurement confidence
Verify independent analytical data
chemical procurement quality control reproducibility building blocks

High-Impact Applications of 6-Thiomorpholinonicotinonitrile


CNS Drug Discovery: BBB Penetration via Lipophilicity

The 0.87-unit increase in logP of 6-Thiomorpholinonicotinonitrile over its morpholine analog (1.57 vs. 0.7) positions it as a superior scaffold for CNS-targeted programs where passive diffusion across the blood-brain barrier is desired . Medicinal chemists can use this building block to synthesize lead compounds with improved brain exposure, reducing the need for prodrug strategies or active transport mechanisms. The moderate lipophilicity aligns well with empirical guidelines for CNS druglikeness (logP 1–3).

Kinase Inhibitor Optimization: Balancing Potency and ADME

Nicotinonitrile derivatives, including those with thiomorpholine substituents, have shown promise as PIM kinase inhibitors with submicromolar IC50 values [1]. The unique combination of moderate logP (1.57) and elevated TPSA (65.22 Ų) of 6-Thiomorpholinonicotinonitrile provides a balanced ADME profile—sufficient lipophilicity for target engagement and membrane permeability, yet adequate polarity to avoid excessive metabolic clearance and toxicity. This makes it an attractive starting point for SAR exploration aimed at improving both potency and pharmacokinetics.

Chemical Biology: Sulfur-Mediated Target Engagement

The capacity of the thiomorpholine sulfur to participate in C-H···S hydrogen bonds and other weak interactions (as documented in crystallographic studies) [2] offers a unique avenue for designing selective chemical probes. Researchers can incorporate 6-Thiomorpholinonicotinonitrile into fragment-based or structure-guided designs to exploit these interactions for enhanced binding affinity or selectivity toward proteins with sulfur-accessible pockets (e.g., metalloenzymes, cysteine-rich domains). This differentiates it from oxygen- or carbon-only analogs that lack this interaction capability.

High-Purity Synthesis for Academic and Industrial Use

Given its commercial availability at ≥98% purity with full analytical characterization , 6-Thiomorpholinonicotinonitrile is an ideal building block for multi-step syntheses of complex molecules (e.g., kinase inhibitors, GPCR modulators). Procurement from ISO-certified suppliers ensures batch-to-batch consistency, minimizing variability in downstream biological assays. This reliability is particularly critical for industrial medicinal chemistry groups and academic core facilities where reproducibility is paramount.

Application
Selection Property
Validation Focus
CNS lead optimization research
Lipophilicity-modulated permeability profile
BBB permeability assay and experimental logP validation
Kinase inhibitor SAR studies
Balanced logP/TPSA scaffold for ADME tuning
Kinase potency and ADME endpoint review
Chemical biology probe design
Sulfur-mediated non-covalent interaction capacity
Binding assay and crystallographic analysis
Multi-step synthesis programs
Certified purity and supply chain consistency
Independent QC documentation and batch reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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